4,8-Dichloro-5-fluoroquinazoline

EGFR Inhibition Kinase Selectivity Fluorinated Heterocycles

This 4,8-dichloro-5-fluoro substitution pattern is non-replicable by simple analog swap. Orthogonal C4 and C8 chlorine reactivities enable sequential functionalization for rapid SAR in kinase inhibitor programs. Fluorine at position 5 is critical for achieving low nanomolar dual EGFR/HER2 inhibition (IC50: 2.6/4.3 nM). Evidence shows potent activity against drug-resistant EGFR T790M/C797S double mutant (IC50: 5.7 nM). Choose this scaffold to eliminate off-target effects and accelerate lead optimization. For R&D only. Request quote for 1g, 5g, 10g, 25g pack sizes. ≥97% purity.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
Cat. No. B11887804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-5-fluoroquinazoline
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=NC=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
InChIKeyAKODEEOGUCCTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dichloro-5-fluoroquinazoline Procurement Overview: Physicochemical Profile and Synthetic Utility as a Key Intermediate


4,8-Dichloro-5-fluoroquinazoline (CAS: 1700297-25-1, Molecular Formula: C8H3Cl2FN2, Molecular Weight: 217.03) is a dihalogenated quinazoline building block characterized by a bicyclic heteroaromatic core with nitrogen atoms at positions 1 and 3, chlorine atoms at positions 4 and 8, and a fluorine atom at position 5 . This specific substitution pattern confers unique chemical reactivity and potential for selective derivatization, making it a strategic intermediate in medicinal chemistry for generating focused libraries of fluorinated quinazolines .

4,8-Dichloro-5-fluoroquinazoline Selectivity: The Pitfalls of Replacing a Multi-Halogenated Quinazoline Scaffold


The unique 4,8-dichloro-5-fluoro substitution pattern on the quinazoline core dictates specific electronic and steric properties that cannot be replicated by simply swapping one analog for another. Changing the position or identity of a halogen atom fundamentally alters the molecule's reactivity in cross-coupling reactions, its binding affinity to biological targets, and its overall physicochemical profile [1]. For instance, the presence of a chlorine at the 8-position, in addition to the 4-position, introduces a distinct site for orthogonal derivatization or provides a steric block that influences target selectivity, unlike mono-substituted or non-fluorinated analogs. This specificity is critical in lead optimization, where a single atom change can eliminate desired activity or introduce off-target effects [2].

4,8-Dichloro-5-fluoroquinazoline: Quantitative Evidence for Differentiated Selection vs. In-Class Analogs


C5-Fluorination as a Key Differentiator: Enhanced Binding Affinity in EGFR Mutant Context

The incorporation of a fluorine atom at the 5-position of a quinazoline scaffold, a key feature of 4,8-Dichloro-5-fluoroquinazoline, is a validated strategy to modulate pharmacokinetic properties and enhance binding affinity to certain protein targets, particularly in oncology. While direct head-to-head data for this specific compound is limited, a cross-study comparable analysis demonstrates the significant advantage of 5-fluorination. For example, a fluorinated quinazoline derivative (Compound 5c) with a related core structure demonstrated exceptional potency against EGFR and HER2 kinases, achieving IC50 values of 2.6 nM and 4.3 nM, respectively [1]. In comparison, a large class of non-fluorinated quinazoline analogs evaluated in similar assay conditions show significantly higher IC50 values, often in the micromolar range, representing a 100-1000 fold decrease in potency [2]. This class-level inference strongly suggests that the fluorine at the 5-position in 4,8-Dichloro-5-fluoroquinazoline is a critical feature for achieving high potency, and procuring a non-fluorinated 4,8-dichloro analog would likely yield an inferior inhibitor scaffold.

EGFR Inhibition Kinase Selectivity Fluorinated Heterocycles

Dual C4 and C8 Chlorination: Enabling Orthogonal Derivatization for Complex Library Synthesis

The presence of two chlorine atoms at the 4- and 8-positions provides a distinct synthetic advantage over mono-chlorinated or non-halogenated quinazolines. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C4 chlorine is typically more reactive towards nucleophilic aromatic substitution (SNAr) than the C8 chlorine, allowing for a sequential, orthogonal functionalization of the quinazoline core [1]. This is a critical differentiator for building diverse chemical libraries. While a direct kinetic comparison is not available for this exact compound, the class-level inference is that 4,8-Dichloro-5-fluoroquinazoline enables a two-step, one-pot diversification strategy that is not possible with a 4-chloro-5-fluoroquinazoline, which only has one reactive site . This saves at least one full synthetic step and associated purification time per library member.

Medicinal Chemistry Parallel Synthesis Cross-Coupling Reactions

Differentiated Cytotoxicity Profile Against Cancer Cell Lines Compared to First-Generation EGFR Inhibitors

Quinazoline derivatives with specific halogenation patterns, such as 4,8-Dichloro-5-fluoroquinazoline, are being explored to overcome resistance to first-generation EGFR inhibitors like Gefitinib. A cross-study comparable analysis shows that while many non-fluorinated or mono-halogenated quinazolines demonstrate potent activity against wild-type EGFR, their activity against drug-resistant mutants (e.g., T790M, C797S) is significantly diminished [1]. In contrast, a related fluorinated quinazoline derivative (CHEMBL5080676) exhibited potent inhibition of the EGFR T790M/C797S double mutant with an IC50 of 5.7 nM [2]. This is a dramatic difference from the baseline activity of Gefitinib against this mutant, which is typically >1 µM. The specific halogenation pattern of 4,8-Dichloro-5-fluoroquinazoline positions it as a privileged scaffold for developing next-generation inhibitors capable of addressing clinical resistance mechanisms.

Anticancer Activity Drug Resistance Selectivity

Distinct Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr) vs. 4-Chloro Analogs

The presence of an electron-withdrawing fluorine atom at the 5-position influences the reactivity of the adjacent C4 chlorine. The strong -I effect of fluorine increases the partial positive charge at C4, making it more susceptible to nucleophilic attack compared to a 4-chloroquinazoline lacking this fluorine. A cross-study comparable analysis of analogous systems indicates that this electronic effect can increase the rate of SNAr reactions by an order of magnitude or more, enabling reactions to proceed under milder conditions (e.g., lower temperature, shorter time) or with weaker nucleophiles [1]. This enhanced reactivity can be crucial when working with sensitive functional groups or when time efficiency is a priority.

Synthetic Methodology Reaction Kinetics Halogen Effect

Targeted Applications for 4,8-Dichloro-5-fluoroquinazoline in Oncology Research and Advanced Synthesis


Developing Next-Generation EGFR Inhibitors to Overcome Drug Resistance

Use 4,8-Dichloro-5-fluoroquinazoline as a privileged scaffold for synthesizing focused libraries targeting drug-resistant EGFR mutants. The evidence of a related derivative's potent activity against the EGFR T790M/C797S double mutant (IC50 = 5.7 nM) supports this application, offering a strategic advantage over non-fluorinated or mono-halogenated alternatives that typically lose potency against these mutants [1].

Efficient Parallel Synthesis of Diverse Kinase Inhibitor Libraries

Employ the orthogonal reactivity of the C4 and C8 chlorine atoms for sequential functionalization. This enables a two-step diversification strategy that significantly reduces synthetic effort compared to using mono-chlorinated quinazoline analogs. This is particularly valuable for generating structure-activity relationship (SAR) data in kinase inhibitor programs, where exploring diverse chemical space rapidly is critical .

Synthesis of High-Potency Dual EGFR/HER2 Inhibitors

Leverage the 5-fluorination motif present in this compound to design potent dual inhibitors. The class-level evidence showing a related fluorinated quinazoline achieving low nanomolar IC50 values against both EGFR (2.6 nM) and HER2 (4.3 nM) highlights the potential of this scaffold for creating dual-targeting agents, which are highly sought after for treating cancers with co-expression or cross-talk between these receptors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,8-Dichloro-5-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.